molecular formula C11H19BrN2S B13244899 [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine

[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine

Cat. No.: B13244899
M. Wt: 291.25 g/mol
InChI Key: UMAUQOZRWGZNIQ-UHFFFAOYSA-N
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Description

[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is a brominated thiophene derivative with a branched amine structure. Its molecular formula is C₁₁H₁₇BrN₂OS, featuring a 3-bromothiophene ring linked to a methylene group and a diethylaminoethylamine side chain. The bromine atom at the 3-position of the thiophene ring enhances electrophilic reactivity, while the diethylamino group contributes to basicity and solubility in polar solvents . This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C11H19BrN2S

Molecular Weight

291.25 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C11H19BrN2S/c1-3-14(4-2)7-6-13-9-11-10(12)5-8-15-11/h5,8,13H,3-4,6-7,9H2,1-2H3

InChI Key

UMAUQOZRWGZNIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=C(C=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.

    Reductive Amination: The formylated product is then subjected to reductive amination with 2-(diethylamino)ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Various substituted thiophenes.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for drug development.

    Materials Science: Utilized in the synthesis of conductive polymers and organic semiconductors.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to receptors or enzymes, while the bromothiophene moiety can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromothiophene Derivatives
Compound Name Molecular Formula Key Substituents Physicochemical Properties Applications
[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine C₁₁H₁₇BrN₂OS 3-Bromothiophene, diethylaminoethyl MW: 329.24 g/mol; LogP ~2.5 (estimated) Potential intermediate for drug discovery
[(5-Bromothiophen-2-yl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine C₁₅H₁₈BrNO₂S 5-Bromothiophene, 3,4-dimethoxyphenyl MW: 356.28 g/mol; LogP ~3.1 Research use (unpublished)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ 3-Bromo-2-methylphenyl, pyridone MW: 307.15 g/mol; planar conformation Crystallography studies

Key Differences :

  • Substitution Position : The 3-bromo vs. 5-bromo substitution on the thiophene ring alters electronic properties. The 3-position bromine in the target compound may enhance reactivity in electrophilic aromatic substitution compared to 5-bromo analogs .
  • Aromatic System : Replacing thiophene with phenyl (e.g., 1-(3-Bromophenyl)ethylamine, C₁₂H₁₆BrN) reduces π-conjugation, impacting binding affinity in biological systems .
Diethylaminoethylamine Derivatives
Compound Name Molecular Formula Key Substituents Biological Relevance
[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine C₁₁H₁₇BrN₂OS Bromothiophene, diethylaminoethyl Potential kinase inhibitor scaffold
Darapladib (SB-480848) C₃₆H₃₈F₄N₄O₂S Trifluoromethyl biphenyl, pyrimidine Atherosclerosis treatment
2-(Diethylamino)ethanethiol C₆H₁₅NS Ethanethiol, diethylamino Veterinary antibiotic synthesis

Key Differences :

  • Complexity : Darapladib’s larger structure (MW: 666.80 g/mol) includes a pyrimidine core and trifluoromethyl groups, enhancing target specificity but reducing bioavailability compared to the simpler target compound .
  • Functionality: The thiol group in 2-(diethylamino)ethanethiol (C₆H₁₅NS) enables disulfide bond formation, unlike the target compound’s amine-thiophene linkage .
Morpholine and Trifluoropropyl Analogs
Compound Name Molecular Formula Key Substituents Solubility & Lipophilicity
[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine C₁₁H₁₇BrN₂OS Morpholine, bromothiophene Higher water solubility due to morpholine
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine C₉H₁₉F₃N₂ Trifluoropropyl Increased lipophilicity (LogP ~2.8)

Key Differences :

  • Polarity: Morpholine derivatives exhibit higher polarity than diethylaminoethyl analogs, affecting membrane permeability .
  • Fluorine Impact : Trifluoropropyl groups (C₉H₁₉F₃N₂) enhance metabolic stability but may introduce toxicity risks .

Biological Activity

[(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11H16BrN2S
  • Molecular Weight : 292.23 g/mol

The presence of the bromine atom in the thiophene ring is significant as it influences both reactivity and biological interactions.

The biological activity of [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is primarily attributed to its interactions with various molecular targets, including:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, impacting signal transduction pathways.
  • Enzyme Inhibition : It has the potential to inhibit specific enzymes, thereby altering metabolic pathways.
Mechanism TypeDescription
Receptor BindingInteracts with neurotransmitter receptors
Enzyme InhibitionInhibits specific enzymes affecting metabolic processes

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, brominated thiophene derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity

Research suggests that compounds containing thiophene rings exhibit antimicrobial properties. [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine may demonstrate effectiveness against various bacterial strains, although specific data on this compound is limited.

Case Studies

  • Clinical Observations :
    A study involving related compounds has reported cases where patients exhibited significant physiological changes after exposure. These changes included alterations in heart rate and blood pressure, suggesting a potential for cardiovascular effects linked to receptor interactions.
  • In Vitro Studies :
    Laboratory experiments have shown that similar compounds can effectively reduce cell viability in certain cancer cell lines, indicating a potential for development as an anticancer agent.

Pharmacological Profile

The pharmacological profile of [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is still under investigation. However, preliminary findings suggest:

  • Cytotoxicity : The compound may exhibit selective cytotoxicity towards specific cancer cell lines.
  • Antioxidant Activity : There are indications that it may possess antioxidant properties, contributing to its therapeutic potential.

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelNotes
AnticancerModerateInduces apoptosis in cancer cell lines
AntimicrobialPreliminaryEffective against certain bacterial strains
AntioxidantEmergingPotential to scavenge free radicals

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